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Compound of Interest

Compound Name:
4-(2-Methyl-2-propenyl)benzoic

acid

Cat. No.: B064595 Get Quote

A comprehensive search for experimental spectroscopic data for 4-(2-Methyl-2-
propenyl)benzoic acid (CAS No. 168194-08-9) has been conducted. The search included

scientific literature databases, chemical compound repositories, and spectroscopic data

collections. Unfortunately, no specific, publicly available experimental spectroscopic data (¹H

NMR, ¹³C NMR, FT-IR, Mass Spectrometry, or UV-Vis) for this compound could be located.

Consequently, the core requirements of this technical guide—namely, the presentation of

quantitative spectroscopic data in structured tables and the provision of detailed experimental

protocols for its acquisition—cannot be fulfilled at this time. The creation of visualizations based

on experimental workflows is also not possible due to the absence of published experimental

procedures for this specific molecule.

For researchers and drug development professionals interested in this compound, the following

sections provide a theoretical overview of the expected spectroscopic characteristics based on

the analysis of structurally similar compounds. This information is intended to serve as a

preliminary guide for the characterization of 4-(2-Methyl-2-propenyl)benzoic acid should it be

synthesized or become available for analysis.

Predicted Spectroscopic Characteristics
The structure of 4-(2-Methyl-2-propenyl)benzoic acid combines the features of a para-

substituted benzoic acid and an isobutenyl group. The expected spectroscopic data would

reflect the contributions of both moieties.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the vinyl protons, the allylic protons, and the carboxylic acid proton.

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm),

characteristic of a 1,4-disubstituted benzene ring.

Vinyl Protons: Two singlets (or narrow multiplets) in the vinyl region (typically δ 4.5-5.5

ppm) corresponding to the two protons on the terminal double bond of the isobutenyl

group.

Allylic Protons: A singlet in the allylic region (typically δ 3.0-3.5 ppm) for the two protons of

the methylene group attached to the benzene ring.

Methyl Protons: A singlet around δ 1.5-2.0 ppm for the three protons of the methyl group

on the double bond.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13

ppm), which is often exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum would show signals for the carboxyl carbon, the

aromatic carbons, and the carbons of the isobutenyl group.

Carboxyl Carbon: A signal in the downfield region (typically δ 165-180 ppm).

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The

quaternary carbons would likely have different intensities compared to the protonated

carbons.

Olefinic Carbons: Two signals in the olefinic region (typically δ 110-150 ppm) for the two

sp² hybridized carbons of the double bond.

Allylic Carbon: A signal for the methylene carbon attached to the aromatic ring.

Methyl Carbon: A signal in the aliphatic region for the methyl carbon.

2. Infrared (IR) Spectroscopy
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The IR spectrum would be expected to show characteristic absorption bands for the functional

groups present:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

C=C Stretch (Alkene and Aromatic): Absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹

regions.

C-H Stretch (Aromatic and Alkene): Absorptions above 3000 cm⁻¹.

C-H Stretch (Alkyl): Absorptions below 3000 cm⁻¹.

C-O Stretch (Carboxylic Acid): An absorption band in the 1210-1320 cm⁻¹ region.

3. Mass Spectrometry (MS)

In a mass spectrum (e.g., using electron ionization), the molecular ion peak [M]⁺ would be

expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₂O₂ =

176.21 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxyl

group (-COOH), the cleavage of the allylic bond, and rearrangements of the propenyl side

chain.

Experimental Workflow for Spectroscopic Analysis
While no specific protocol for 4-(2-Methyl-2-propenyl)benzoic acid is available, a general

workflow for acquiring the spectroscopic data for a novel benzoic acid derivative would be as

follows. This workflow is presented as a conceptual guide.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of

a novel compound.

Conclusion
While a detailed technical guide with specific quantitative data for 4-(2-Methyl-2-
propenyl)benzoic acid cannot be provided due to the lack of available experimental data, the

theoretical spectroscopic characteristics outlined above can serve as a useful reference for
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researchers working with this or structurally related compounds. Further research involving the

synthesis and characterization of this molecule is required to generate the experimental data

necessary for a comprehensive spectroscopic analysis.

To cite this document: BenchChem. [Technical Note: Spectroscopic Data for 4-(2-Methyl-2-
propenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064595#spectroscopic-data-for-4-2-methyl-2-
propenyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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